

An In-depth Technical Guide to 1-Bromo-3-ethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-3-ethylbenzene**

Cat. No.: **B123539**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-Bromo-3-ethylbenzene**, detailed experimental protocols for its synthesis and analysis, and a logical workflow for its preparation.

Core Compound Properties

1-Bromo-3-ethylbenzene is an aromatic organic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.^[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and an ethyl group at positions 1 and 3, respectively.

The key quantitative properties of **1-Bromo-3-ethylbenzene** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₉ Br
Molecular Weight	185.06 g/mol
CAS Number	2725-82-8
Appearance	Colorless to light yellow liquid
Purity	≥98%
Density	1.349 g/cm ³
Boiling Point	76-78°C at 10 mmHg
Melting Point	-20.49°C (estimate)
Refractive Index	1.5430-1.5470 @ 20°C

Sources:[[2](#)][[3](#)][[4](#)][[5](#)][[6](#)]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **1-Bromo-3-ethylbenzene** are critical for its application in research and development.

A common method for the preparation of **1-Bromo-3-ethylbenzene** involves the diazotization of 3-ethylaniline followed by a Sandmeyer-type reaction.

Materials:

- 3-ethylaniline
- 50% aqueous sulfuric acid
- Sodium nitrite
- Ether
- 1N aqueous sodium hydroxide

- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- A solution of 3-ethylaniline (10.0 g, 82.5 mmol) in 50% aqueous sulfuric acid (43.6 g) is prepared in a flask and cooled to 0°C in an ice bath.
- An aqueous solution of sodium nitrite (6.83 g, 99.0 mmol in 16.5 mL of water) is slowly added dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0°C.
- The resulting reaction mixture is stirred at 0°C for an additional 45 minutes to ensure the complete formation of the diazonium salt.
- The reaction mixture is then heated to reflux for 30 minutes.
- After cooling to room temperature, the mixture is extracted with ether.
- The ether extract is washed sequentially with 1N aqueous sodium hydroxide and saturated brine.
- The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 20:1) to yield pure **1-Bromo-3-ethylbenzene**.^[3]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of **1-Bromo-3-ethylbenzene**. The method separates the compound from a mixture based on its volatility and polarity, and the mass spectrometer provides a fragmentation pattern that is unique to the molecule, confirming its identity.

- Typical Column: A non-polar capillary column, such as one coated with 5% phenylsilicone, is suitable for the separation.

- Carrier Gas: Helium is typically used as the carrier gas.
- Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet of the gas chromatograph.
- Temperature Program: A temperature gradient is often employed to ensure good separation of components. For instance, an initial oven temperature of 70°C can be held for a few minutes, followed by a ramp up to a higher temperature (e.g., 230°C).
- Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are collected over a suitable mass range (e.g., m/z 50-550). The resulting mass spectrum of **1-Bromo-3-ethylbenzene** can be compared with a reference spectrum for positive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is an essential tool for the structural elucidation of **1-Bromo-3-ethylbenzene**, providing information about the different proton environments in the molecule.

- Expected ¹H NMR Signals:
 - Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.1-7.4 ppm). Due to the substitution pattern, there will be four distinct signals for the aromatic protons.
 - Ethyl Group Protons: The ethyl group will show a quartet for the methylene protons (-CH₂-) adjacent to the aromatic ring (around δ 2.6 ppm) and a triplet for the methyl protons (-CH₃) (around δ 1.2 ppm). The splitting pattern (quartet and triplet) is due to the coupling between the methylene and methyl protons.[3]

Visualized Workflow: Synthesis of **1-Bromo-3-ethylbenzene**

The following diagram illustrates the key stages in the synthesis of **1-Bromo-3-ethylbenzene** from 3-ethylaniline.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Bromo-3-ethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [brainly.com](#) [brainly.com]
- 2. [Synthesis routes of 1-Bromo-3-ethylbenzene](#) [benchchem.com]
- 3. [1-BROMO-3-ETHYLBENZENE | 2725-82-8](#) [chemicalbook.com]
- 4. [benchchem.com](#) [benchchem.com]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [1-Bromo-3-ethylbenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com](#) [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-3-ethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b123539#1-bromo-3-ethylbenzene-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com